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Compound of Interest

Compound Name: Nitrosobenzene dimer

Cat. No.: B15477117

Abstract: Nitrosobenzene and its derivatives are notable for their ability to exist in a monomer-
dimer equilibrium. In the solid state, nitrosobenzene typically forms a dimeric structure, known
as an azodioxybenzene, which can exist as (Z) and (E) isomers. This technical guide provides
an in-depth overview of the structural characterization of the (E)-nitrosobenzene dimer, also
referred to as trans-azobenzene dioxide. It consolidates data from key analytical techniques,
presents detailed experimental protocols, and illustrates the underlying chemical relationships,
serving as a comprehensive resource for researchers, scientists, and professionals in drug
development.

Molecular Identity and Properties

The (E)-nitrosobenzene dimer is the more stable of the two dimeric forms in the gas phase.[1]
It is a colorless solid, in contrast to the colored monomeric form.[2] The fundamental properties
of the dimer are summarized below.
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Property Value Reference

Molecular Formula C12H10N202 [3114]

Molecular Weight 214.22 g/mol [3114]
(E)-oxido-

IUPAC Name [oxido(phenyl)azaniumylidene] [3]

-phenylazanium

CAS Registry Number 35506-28-6 [3114]

trans-Nitrosobenzene dimer,
Synonyms _ [3]
trans-Diazoxybenzene

Solid-State Structural Analysis: X-ray
Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of the (E)-nitrosobenzene dimer in the solid state. The crystal structure confirms the
trans arrangement of the two nitroso groups.[5] A crystallographic study of a co-crystal
containing the nitrosobenzene dimer provided key structural parameters.[6]

Table 1: Selected Crystallographic Data for
Nitrosobenzene Dimer

This data provides insight into the geometry of the central azodioxy core and its connection to
the phenyl rings.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35506286&Mask=7F
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35506286&Mask=7F
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35506286&Mask=7F
https://pubchem.ncbi.nlm.nih.gov/compound/Nitrosobenzene-dimer
https://www.benchchem.com/product/b15477117?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1970/c2/c29700001710
https://www.benchchem.com/product/b15477117?utm_src=pdf-body
https://www.researchgate.net/figure/Molecular-structure-of-nitrosobenzene-complex-6-that-was-isolated-as-a-co-crystal-with-C_fig3_237846557
https://www.benchchem.com/product/b15477117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15477117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Bond Length (A) Angle (°)
N(2)-N(2)* 1.128(6)

N(2)-0(2) 1.301(5)

N(2)-C(41) 1.564(5)

O(1)-N(1)-C(1) - 116.86(18)
O(1)-N(1)-C(31) - 119.32(17)
C(1)-N(1)-C(31) ; 123.82(18)

(Data sourced from a co-
crystal structure containing the

nitrosobenzene dimer)[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Suitable single crystals of the nitrosobenzene dimer are typically grown by
slow evaporation of a saturated solution or by controlled cooling.

o Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data is
collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka or
Cu Ka radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K)
to minimize thermal vibrations.

» Structure Solution and Refinement: The collected diffraction intensities are used to solve the
phase problem and generate an initial electron density map. The atomic positions are
identified and the structural model is refined using least-squares methods to achieve the best
fit between the observed and calculated structure factors.

Solution-State Characterization: Spectroscopic
Methods

In solution, a dynamic equilibrium exists between the monomeric nitrosobenzene and its (2)
and (E) dimeric forms.[7][8] Spectroscopic techniques are essential for studying this equilibrium
and characterizing the structure in the solution phase.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the monomer-dimer equilibrium and the
distinct chemical environments of the nuclei in each species.[7] Low-temperature NMR studies
can "freeze out" the equilibrium, allowing for the characterization of the individual dimer forms.

[719]

ble 2: . .

. Chemical Shift
Nucleus Species Solvent Notes
(3, ppm)
Rotation about
7.907 (ortho), the C-NO bond is
H Monomer 7.20-7.75 (meta, CDCls fast on the NMR
para) timescale.[10]
[11]
The chemical
shifts in the
_ Varies by dimeric forms are
13C Dimer ) CDCIs / CD2Cl2 )
substituent very different
from the
monomer.[9]
The 1*N chemical
shift anisotropy
(CSA)is
significantly
) ) different from the
15N Dimer CSA =285 ppm Solid-State

monomer (1479
ppm), reflecting
the different
electronic

structure.[2]

Experimental Protocol: NMR Spectroscopy
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o Sample Preparation: A sample is prepared by dissolving a few milligrams of the compound in
a deuterated solvent (e.g., CDCls, CD2Cl2) in an NMR tube.[9][10]

» Data Acquisition: tH, 13C, and >N NMR spectra are acquired on a high-field NMR
spectrometer (e.g., 300-500 MHz).

e Variable Temperature (VT) Studies: To study the monomer-dimer equilibrium, spectra are
recorded at various temperatures. At lower temperatures, the equilibrium shifts towards the
dimer forms.[7]

e 2D NMR: Techniques like 2D-EXSY (Exchange Spectroscopy) can be used to measure the
kinetics of the dimer dissociation.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dimer and to study its
fragmentation patterns. While nitroso compounds can be challenging to analyze, techniques
like chemical ionization can be employed.[12]

Table 3: Mass Spectrometry Data

m/z (Mass-to-
lon ] Method Notes
Charge Ratio)

Adduct with
Chemical lonization ammonium, often
[M + NHa]* 232.1 _
observed for nitro
(ch b d f t
compounds.[12]
_ o A cluster ion indicating
Chemical lonization
[2M + NHa]* 446.2 the presence of the

©h dimer.[12]

Experimental Protocol: Mass Spectrometry

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas or liquid chromatography.
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« lonization: A soft ionization technique, such as Chemical lonization (ClI) or Electrospray
lonization (ESI), is often preferred to minimize fragmentation and preserve the dimeric
structure in the gas phase.

e Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer
(e.g., quadrupole, time-of-flight) and detected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, particularly
the N-O and N-N bonds within the azodioxy core. It can be used to distinguish between
monomer and dimer forms and has been used to track the formation of heterodimers in solid-
state reactions.[1]

Experimental Protocol: Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of
the sample with potassium bromide powder and pressing it into a disk. Alternatively, the
sample can be analyzed as a mull in Nujol.

o Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is
recorded, typically over the range of 4000-400 cm™1,

Monomer-Dimer Equilibrium and Thermodynamics

The reversible dimerization is a defining characteristic of aromatic C-nitroso compounds.[13] In
solution, the (E)-dimer exists in equilibrium with the (Z)-dimer and the monomer. The position of
this equilibrium is influenced by temperature, solvent, and substituents on the aromatic ring.[7]

[8]
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Caption: Monomer-dimer equilibrium of nitrosobenzene in solution.

Thermodynamic parameters for the dissociation of the dimers into monomers have been
calculated from NMR studies, providing quantitative insight into the stability of the dimeric

species.[8]

Table 4: Thermodynamic Data for Dimer Dissociation
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AG (298.15 K) (kJ

Dimer Isomer AH (kJ mol—?) AS (J K- mol™?)
mol-?)
) Data not specified in Data not specified in Data not specified in
(E)-Dimer
abstracts abstracts abstracts
) Data not specified in Data not specified in Data not specified in
(2)-Dimer
abstracts abstracts abstracts

(Qualitative and
guantitative
thermodynamic data
for these equilibria
have been calculated,
though specific values
for the parent (E)-
dimer were not
available in the
provided search
results.)[7][8]

Experimental and Analytical Workflow

The comprehensive characterization of the (E)-nitrosobenzene dimer involves a multi-
technique approach, integrating methods for both solid-state and solution-state analysis.
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Caption: Workflow for the structural characterization of nitrosobenzene dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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